molecular formula C44H56N4O8 B1664166 4-Desacetyl Vinblastine CAS No. 3352-69-0

4-Desacetyl Vinblastine

Cat. No.: B1664166
CAS No.: 3352-69-0
M. Wt: 768.9 g/mol
InChI Key: NDMPLJNOPCLANR-SAYSVMKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desacetylvinblastine is a derivative of Vinblastine, a vinca alkaloid used to treat various types of cancers including breast cancer, testicular cancer, neuroblastoma, Hodgkin’s and non-Hodgkins lymphoma, mycosis fungoides, histiocytosis, and Kaposi’s sarcoma .


Synthesis Analysis

The synthesis of Desacetylvinblastine involves a direct coupling of catharanthine with vindoline. The process includes an Fe (III)-promoted coupling reaction initiated by the generation of a presumed catharanthine radical cation that undergoes a subsequent oxidative fragmentation and diastereoselective coupling with vindoline .


Molecular Structure Analysis

Desacetylvinblastine has an empirical formula of C44H56N4O8 and a molecular weight of 768.94 .


Chemical Reactions Analysis

Desacetylvinblastine monohydrazide (DAVLBH) has been shown to disrupt tumor vessels by promoting the internalization of vascular endothelial cadherin (VE-cadherin). This increases endothelial cell permeability and ultimately results in vascular disruption .


Physical and Chemical Properties Analysis

Desacetylvinblastine is a pharmaceutical primary standard belonging to the vinblastine API family. It is used in the synthesis of substances and as a laboratory chemical .

Scientific Research Applications

Folate-Targeted Chemotherapy

Desacetylvinblastine monohydrazide (DAVLBH), known as EC140, is an innovative folate conjugate demonstrating significant biological activity against folate receptor-positive cells and tumors. EC140, synthesized by coupling a peptidic analogue of vitamin folic acid to DAVLBH, has shown promise in preclinical studies, delivering specific, dose-responsive activity in vitro and in vivo with minimal toxicity. These findings suggest potential for further preclinical and clinical investigations in targeted chemotherapeutic applications (Leamon et al., 2006).

Tubulin Binding and Microtubule Inhibition

Tritium-labeled vinblastine, synthesized by acetylating desacetylvinblastine, has been utilized to study vinblastine binding to tubulin. This research reveals that desacetylvinblastine competitively inhibits vinblastine's binding to tubulin, suggesting a mechanism of action involving the inhibition of microtubule polymerization rather than the destruction of preformed microtubules (Wilson et al., 1975).

Development of Targeted Chemotherapeutics

The design and synthesis of EC145, a water-soluble derivative of folic acid and desacetylvinblastine monohydrazide, demonstrate the potential of targeted chemotherapeutics. EC145, designed to target the folate receptor, retains high affinity for folate receptor-positive cells, providing a basis for further development in cancer treatment (Vlahov et al., 2006).

Comparative Efficacy in Tumor Models

Comparative studies of folate-targeted Vinca alkaloid conjugates, like EC140 and EC145, highlight their efficacy in both syngeneic and xenograft tumor models. EC145, in particular, has demonstrated higher activity and better tolerance, indicating its potential superiority as a targeted chemotherapeutic agent (Leamon et al., 2007).

Cephalosporin-Vinca Alkaloid Prodrugs

The synthesis of cephalosporin 20, substituted with desacetylvinblastine hydrazide, represents a novel approach to targeted drug delivery for solid tumors. This strategy leverages the β-lactam bond hydrolysis in cephalosporin to release the vinca alkaloid, potentially enhancing treatment efficacy (Jungheim et al., 1992).

Vinblastine Derivative-Oligoarginine Conjugates

Conjugating vinblastine with oligoarginine peptides offers a strategy to improve the efficacy of vinblastine against resistant cells. This approach maintains the tubulin binding ability of vinblastine, potentially enhancing its antiproliferative effect in human leukemia cells (Bánóczi et al., 2010).

Monitoring Therapeutic Efficacy with Imaging Techniques

Intravoxel incoherent motion (IVIM) DWI and R2* mapping have been utilized to monitor the therapeutic efficacy of desacetylvinblastine monohydrazide (DAVLBH) in an experimental hepatocellular carcinoma mouse model. These imaging techniques can detect vascular-disrupting effects as early as one hour after treatment, offering a valuable tool for evaluating therapeutic response (Liang et al., 2019).

Mechanism of Action

The antitumor activity of Desacetylvinblastine is thought to be due primarily to the inhibition of mitosis at metaphase through its interaction with tubulin. Desacetylvinblastine binds to the microtubular proteins of the mitotic spindle, leading to crystallization of the microtubule and mitotic arrest or cell death .

Safety and Hazards

Desacetylvinblastine is harmful if swallowed and is suspected of causing genetic defects and damaging fertility or the unborn child. It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Desacetylvinblastine monohydrazide (DAVLBH) is currently being evaluated for its potential as a vascular disrupting agent in cancer treatment. It has shown promising results in preclinical studies and is being considered for further evaluation in clinical trials . Future research will likely focus on optimizing its therapeutic efficacy and minimizing its side effects.

Properties

IUPAC Name

methyl (9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H56N4O8/c1-7-40(52)22-26-23-43(38(50)55-5,34-28(14-18-47(24-26)25-40)27-12-9-10-13-31(27)45-34)30-20-29-32(21-33(30)54-4)46(3)36-42(29)16-19-48-17-11-15-41(8-2,35(42)48)37(49)44(36,53)39(51)56-6/h9-13,15,20-21,26,35-37,45,49,52-53H,7-8,14,16-19,22-25H2,1-6H3/t26-,35+,36-,37-,40+,41-,42?,43+,44+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMPLJNOPCLANR-SAYSVMKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H56N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19694-26-9 (sulfate[1:1] salt)
Record name 4-Desacetylvinblastine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003352690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

768.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3352-69-0
Record name 4-Desacetylvinblastine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003352690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Desacetyl Vinblastine
Reactant of Route 2
4-Desacetyl Vinblastine
Reactant of Route 3
4-Desacetyl Vinblastine
Reactant of Route 4
4-Desacetyl Vinblastine
Reactant of Route 5
4-Desacetyl Vinblastine
Reactant of Route 6
4-Desacetyl Vinblastine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.